![molecular formula C21H30N2O2S B5650960 8-[2-(methylthio)propanoyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5650960.png)
8-[2-(methylthio)propanoyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
This chemical compound is part of a broader class of compounds known for their diverse pharmacological activities. The focus here is on its synthesis, structural analysis, and chemical behavior excluding its application in drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of diazaspiro decanone derivatives, including compounds similar to the one , typically involves multi-step reactions that yield various substituents at the 8-position. These processes often target modifications to enhance pharmacological activities. For instance, the synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity involved creating derivatives with different substituents for screening as potential antihypertensive agents (Caroon et al., 1981).
Molecular Structure Analysis
The structural analysis of diazaspirodecanone derivatives is crucial for understanding their chemical behavior and interaction with biological targets. Techniques like X-ray crystallography, NMR, and mass spectrometry are employed to elucidate their molecular structure. These analyses reveal the presence of spiro arrangements and substituent effects on the overall molecular conformation.
Chemical Reactions and Properties
Diazaspirodecanone compounds undergo various chemical reactions, including cycloaddition and intramolecular cyclization, to form complex heterocyclic systems. These reactions are sensitive to the nature of substituents and can lead to a wide range of structural derivatives with distinct chemical properties (Farag et al., 2008).
properties
IUPAC Name |
8-(2-methylsulfanylpropanoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-17(26-2)20(25)22-13-10-21(11-14-22)15-19(24)23(16-21)12-6-9-18-7-4-3-5-8-18/h3-5,7-8,17H,6,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMPDJBEMSFABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CC(=O)N(C2)CCCC3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(Methylthio)propanoyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
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